![molecular formula C8H10Cl2FN3 B13572870 1-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}methanaminedihydrochloride](/img/structure/B13572870.png)
1-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}methanaminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride typically involves the reaction of 8-fluoroimidazo[1,2-a]pyridine with methanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the dihydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
1-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of various chemical products and intermediates
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{8-Fluoroimidazo[1,2-a]pyridin-2-yl}methanamine: A closely related compound with similar structural features.
(3-Fluoroimidazo[1,2-a]pyridin-2-yl)-phosphonates: Another related compound with different functional groups.
Uniqueness
1-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form.
Eigenschaften
Molekularformel |
C8H10Cl2FN3 |
---|---|
Molekulargewicht |
238.09 g/mol |
IUPAC-Name |
(8-fluoroimidazo[1,2-a]pyridin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H8FN3.2ClH/c9-7-2-1-3-12-6(4-10)5-11-8(7)12;;/h1-3,5H,4,10H2;2*1H |
InChI-Schlüssel |
BVSCDBPFRDVXGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=CN=C2C(=C1)F)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.